molecular formula C11H22Cl2N2O B1612882 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride CAS No. 70804-01-2

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride

Cat. No. B1612882
CAS RN: 70804-01-2
M. Wt: 269.21 g/mol
InChI Key: DDFOWEZGORQRJV-UHFFFAOYSA-N
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Description

  • Storage Temperature : Room temperature .

Chemical Reactions Analysis

  • Allylated tertiary amines : Allylic amination of allylic chlorides .
  • Hydroxylamine formation : Oxidation in the presence of oxone as an oxidant .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Structure and Conformation

  • Conformational Analysis : X-ray diffraction and NMR spectra reveal that derivatives of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, possess a chair conformation with equatorial orientation of CH2C(O)NH2 group, varying in geometry of the N1 atom of the heterocycle depending on oxidation states. This impacts the ease of redox reactions involving these compounds (Sen', Shilov, & Golubev, 2014).

Synthesis and Reaction Studies

  • Synthesis and Reactions : Synthesis processes involving 2,2,6,6-tetramethylpiperidine have been documented. For example, its reaction with carbonyl dichloride leads to ring fission and the formation of various acetamide derivatives, indicating its reactivity and potential for creating diverse chemical structures (Berg & Cowling, 1971).

Use in Oxidative Reactions

  • Oxidative Capabilities : 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a derivative of 2,2,6,6-tetramethylpiperidine, has been synthesized and shown to have applications in oxidative reactions. This includes oxidation of alcohols to carbonyl derivatives and oxidative cleavage of benzyl ethers, demonstrating its versatility in organic chemistry and potential industrial applications (Mercadante et al., 2013).

Biological and Pharmacological Research

  • Biological Activities : Derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide, which structurally relate to the compound , have been synthesized and shown to exhibit significant DPPH radical scavenging, analgesic, and anti-inflammatory activities. This highlights the potential of structurally similar compounds in pharmacological and biochemical research (Nayak et al., 2014).

Environmental Impact Studies

  • Environmental Impact : Related chloroacetamide herbicides have been studied for their environmental impact, particularly in aquatic systems. Such studies are crucial for understanding the ecological consequences of these chemicals and their derivatives (Coleman et al., 2000).

Safety And Hazards

The compound should be handled with care. Refer to safety data sheets for detailed precautions .

properties

IUPAC Name

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O.ClH/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10;/h8,14H,5-7H2,1-4H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOWEZGORQRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610029
Record name 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride

CAS RN

70804-01-2
Record name 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Kharade, H Kurata, AM Bender, AL Blobaum… - Molecular …, 2018 - ASPET
The inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10) carries out important physiologic roles in epithelial cells of the kidney, astrocytes in the central nervous system, and stria …
Number of citations: 41 molpharm.aspetjournals.org

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